
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an ethoxy group, an isocyanate group, and a methoxymethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-ethoxy-2-(methoxymethyl)benzene with phosgene (COCl2) to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form amines.
Hydrolysis: The isocyanate group can be hydrolyzed to form amines and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, such as proteins, through the formation of stable urea or carbamate linkages.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of ureas and carbamates .
The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may modify proteins by reacting with amino groups, leading to changes in protein function.
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Similar in reactivity but lacks the ethoxy and methoxymethyl groups, making it less versatile in certain applications.
Methyl isocyanate: Highly reactive but more toxic and less stable than this compound.
Toluene diisocyanate: Commonly used in the production of polyurethanes but differs in structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
88715-95-1 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-ethoxy-4-isocyanato-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-5-4-10(12-8-13)6-9(11)7-14-2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
YGEKHUZHTXSKRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)N=C=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


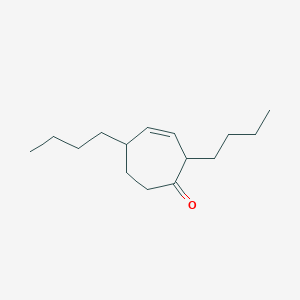
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
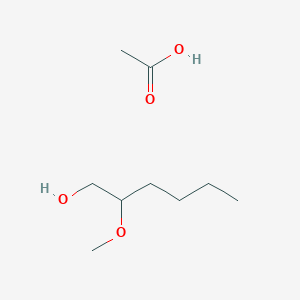
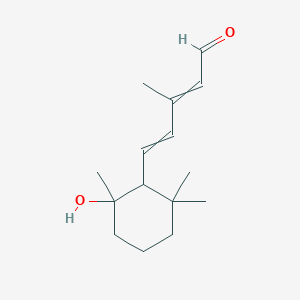
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)

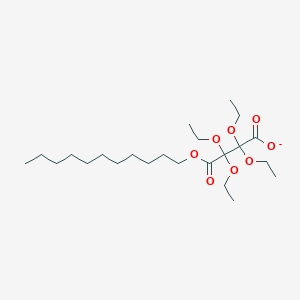
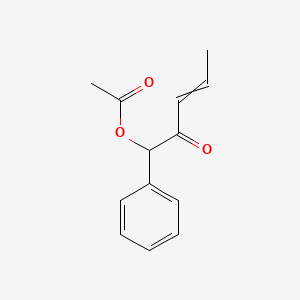
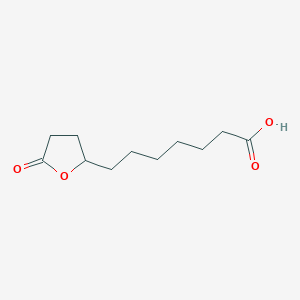
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
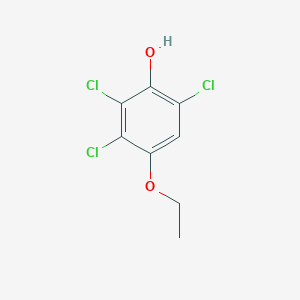
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)

![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)
